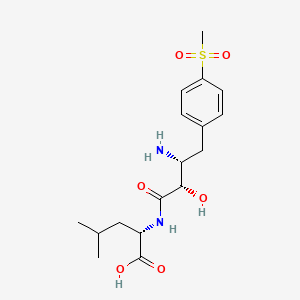
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine is a complex organic compound with a molecular formula of C17H26N2O6S This compound is characterized by the presence of an amino group, a hydroxy group, and a methylsulfonylphenyl group attached to a leucine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylsulfonylphenylacetic acid with a suitable amine to form an amide intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid.
Amination: The hydroxylated intermediate undergoes amination to introduce the amino group.
Coupling with Leucine: Finally, the modified intermediate is coupled with leucine under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to facilitate the reactions under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)valine
- N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)isoleucine
Uniqueness
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine is unique due to its specific combination of functional groups and its leucine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
125483-62-7 |
|---|---|
Formule moléculaire |
C17H26N2O6S |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-[[3-amino-2-hydroxy-4-(4-methylsulfonylphenyl)butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H26N2O6S/c1-10(2)8-14(17(22)23)19-16(21)15(20)13(18)9-11-4-6-12(7-5-11)26(3,24)25/h4-7,10,13-15,20H,8-9,18H2,1-3H3,(H,19,21)(H,22,23) |
Clé InChI |
FUAANNLYEGVRHF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(3-amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine Z 1796 Z-1796 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















